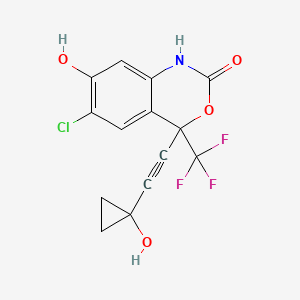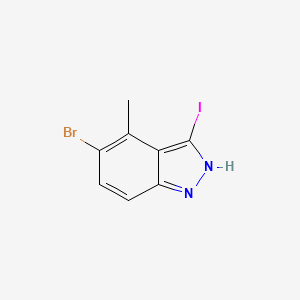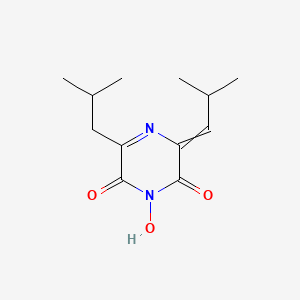
rac 7,14-Dihydroxy Efavirenz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac7,14-DihydroxyEfavirenz: is a metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. Efavirenz is known for its efficacy in suppressing HIV RNA and is often included in combination antiretroviral therapy (ART) regimens . rac7,14-DihydroxyEfavirenz is formed through the hydroxylation of efavirenz, primarily catalyzed by cytochrome P450 enzymes .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of rac7,14-DihydroxyEfavirenz involves the hydroxylation of efavirenz. The primary enzymes responsible for this transformation are cytochrome P450 2B6 (CYP2B6) and cytochrome P450 2A6 (CYP2A6) . The reaction conditions typically involve the use of human liver microsomes (HLM) or recombinant enzymes in the presence of NADPH as a cofactor .
Industrial Production Methods: The scalability of these methods would depend on the availability of recombinant enzymes and the optimization of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: : rac7,14-DihydroxyEfavirenz primarily undergoes hydroxylation reactions. The major reactions include:
Oxidation: Catalyzed by CYP2B6 and CYP2A6, leading to the formation of 7-hydroxyefavirenz and 8-hydroxyefavirenz.
Further Hydroxylation: Conversion of 8-hydroxyefavirenz to 8,14-dihydroxyefavirenz.
Common Reagents and Conditions
Reagents: NADPH, human liver microsomes, recombinant CYP2B6 and CYP2A6 enzymes.
Conditions: pH 7.4, temperature around 37°C, and incubation times ranging from 30 minutes to several hours .Major Products
- 7-Hydroxyefavirenz
- 8-Hydroxyefavirenz
- 8,14-Dihydroxyefavirenz
科学的研究の応用
rac7,14-DihydroxyEfavirenz has several scientific research applications:
- Chemistry : Used as a probe to study the activity and catalytic mechanisms of cytochrome P450 enzymes, particularly CYP2B6 .
- Biology : Investigated for its role in the metabolism of efavirenz and its impact on drug-drug interactions and pharmacogenetics .
- Medicine : Studied for its neurotoxic effects and its contribution to the adverse effects associated with efavirenz therapy .
- Industry : Potential use in the development of enzyme assays and screening tools for drug metabolism studies .
作用機序
rac7,14-DihydroxyEfavirenz exerts its effects primarily through its interaction with cytochrome P450 enzymes. The hydroxylation of efavirenz to form rac7,14-DihydroxyEfavirenz involves the addition of hydroxyl groups at specific positions on the efavirenz molecule . This process is mediated by CYP2B6 and CYP2A6, which facilitate the oxidation of efavirenz to its hydroxylated metabolites . The molecular targets and pathways involved include the active sites of these enzymes and the subsequent metabolic pathways that lead to the formation of glucuronide or sulfate conjugates .
類似化合物との比較
Similar Compounds
- 7-Hydroxyefavirenz
- 8-Hydroxyefavirenz
- 8,14-Dihydroxyefavirenz
Comparison: : rac7,14-DihydroxyEfavirenz is unique in its dual hydroxylation pattern, which distinguishes it from other hydroxylated metabolites of efavirenz. While 7-hydroxyefavirenz and 8-hydroxyefavirenz are primary metabolites, rac7,14-DihydroxyEfavirenz represents a secondary metabolite formed through further hydroxylation . This additional hydroxylation step may contribute to its distinct pharmacokinetic and pharmacodynamic properties .
特性
分子式 |
C14H9ClF3NO4 |
|---|---|
分子量 |
347.67 g/mol |
IUPAC名 |
6-chloro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21) |
InChIキー |
KUTVEJICWJIROD-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)




![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)

![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)


![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)


